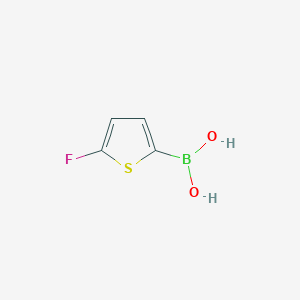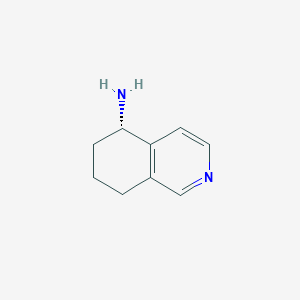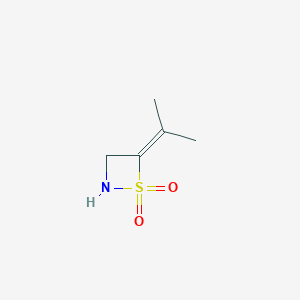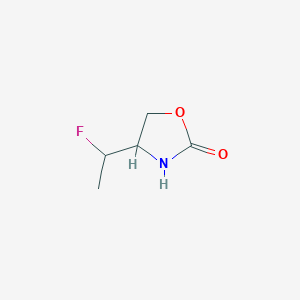
2-Ethyl-1H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1H-purine is a heterocyclic aromatic organic compound that belongs to the purine family. Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The structure of this compound consists of a fused pyrimidine and imidazole ring system with an ethyl group attached to the second carbon of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-purine can be achieved through various synthetic routes. One common method involves the alkylation of purine derivatives. For example, the reaction of 1H-purine with ethyl iodide in the presence of a base such as potassium carbonate can yield this compound. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Ethyl-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydropurine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include purine N-oxides, dihydropurine derivatives, and various substituted purines with functional groups like halogens, nitro, and sulfonyl groups.
科学的研究の応用
2-Ethyl-1H-purine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is used in studies related to nucleic acid metabolism and enzyme interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-Ethyl-1H-purine and its derivatives involves interactions with various molecular targets, including enzymes and receptors. For example, some derivatives may inhibit enzymes involved in nucleic acid synthesis, leading to antiviral or anticancer effects. The compound can also modulate signaling pathways by binding to specific receptors, influencing cellular processes.
類似化合物との比較
2-Ethyl-1H-purine can be compared with other purine derivatives such as adenine, guanine, and caffeine. While adenine and guanine are naturally occurring nucleobases, this compound is a synthetic analog with unique properties. Its ethyl group provides distinct steric and electronic effects, making it valuable for specific applications in research and industry.
List of Similar Compounds
- Adenine
- Guanine
- Caffeine
- Theobromine
- Xanthine
These compounds share the purine ring structure but differ in their substituents and biological activities.
特性
CAS番号 |
78564-53-1 |
|---|---|
分子式 |
C7H8N4 |
分子量 |
148.17 g/mol |
IUPAC名 |
2-ethyl-7H-purine |
InChI |
InChI=1S/C7H8N4/c1-2-6-8-3-5-7(11-6)10-4-9-5/h3-4H,2H2,1H3,(H,8,9,10,11) |
InChIキー |
JFXCZJCIOSIFBM-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=C2C(=N1)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B11923324.png)



![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)
![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)








